HIV-1 Reverse Transcriptase Inhibition: Moderate Potency with a Defined Class Position
Mniopetal E inhibits HIV-1 reverse transcriptase (RT) with an EC₅₀ value of 140 µM. In a direct head-to-head comparison within the mniopetal family, Mniopetal E is 4.7-fold less potent than Mniopetal F (EC₅₀ = 30 µM) but 1.4-fold more potent than Mniopetal A (EC₅₀ = 197 µM) [1]. This positions Mniopetal E as an intermediate-potency member of the mniopetal class, making it suitable for structure–activity relationship (SAR) studies aimed at understanding the impact of the C-2 hydroxyl group on RT inhibition.
| Evidence Dimension | Inhibition of HIV-1 reverse transcriptase activity |
|---|---|
| Target Compound Data | EC₅₀ = 140 µM |
| Comparator Or Baseline | Mniopetal F: EC₅₀ = 30 µM; Mniopetal A: EC₅₀ = 197 µM; Mniopetal B: EC₅₀ = 91 µM; Mniopetal C: EC₅₀ = 190 µM; Mniopetal D: EC₅₀ = 54 µM |
| Quantified Difference | 4.7-fold less potent than Mniopetal F; 1.4-fold more potent than Mniopetal A |
| Conditions | In vitro enzymatic assay measuring HIV-1 RT activity (specific protocol details available in the cited dissertation). |
Why This Matters
This comparative data allows researchers to select Mniopetal E as a reference point when investigating the role of specific hydroxylation patterns in drimane sesquiterpenoid RT inhibition.
- [1] Weihrather, J. Totalsynthese von Anti-HIV-aktiven Mniopetalen und strukturellen Analoga. Doctoral dissertation, Universität des Saarlandes, Saarbrücken, 2013. Tabelle 1: EC50-Werte der Mniopetale A-F (1a-1f) für die Hemmung der RT von HIV-I. View Source
